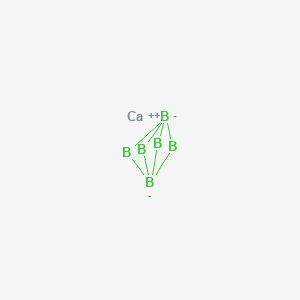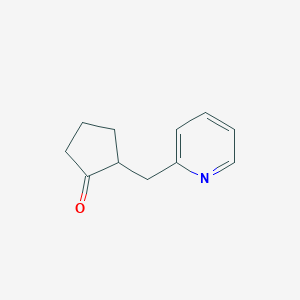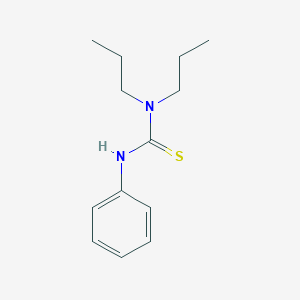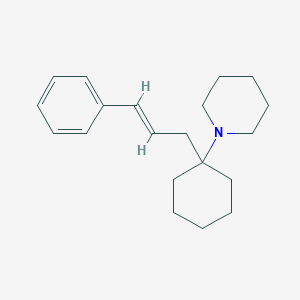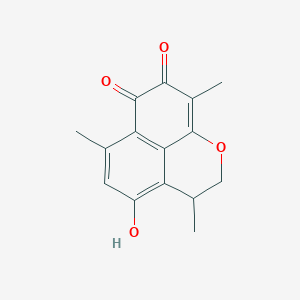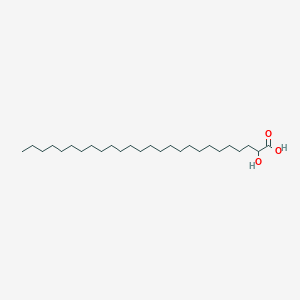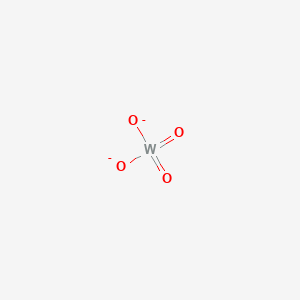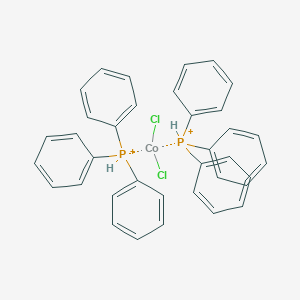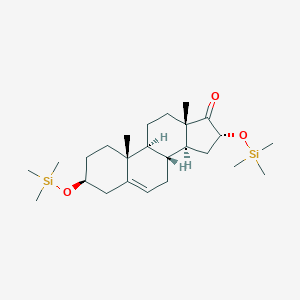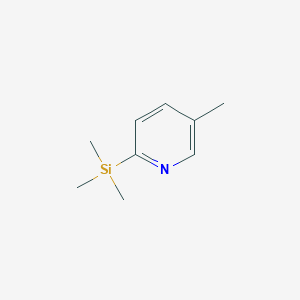![molecular formula C19H26N2O B081572 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- CAS No. 14058-65-2](/img/structure/B81572.png)
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole and has a unique structure that makes it an interesting subject of study.
Aplicaciones Científicas De Investigación
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- has been studied for its potential applications in several areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of several types of cancer cells.
Mecanismo De Acción
The mechanism of action of 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of several enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- can have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies have also shown that this compound can modulate the activity of several signaling pathways that are involved in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of several types of cancer cells and can be used as a potential therapeutic agent for cancer treatment. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for research on 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-. One of the most promising directions is the development of this compound as a potential therapeutic agent for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the development of new and more efficient synthesis methods for this compound could greatly facilitate its use in lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between indole and 2,3-epoxy-1-propanol. This reaction results in the formation of a diol intermediate, which is then converted into the target compound through a series of reactions involving reduction, dehydration, and cyclization.
Propiedades
Número CAS |
14058-65-2 |
|---|---|
Nombre del producto |
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- |
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-(2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indol-2-ylmethyl)butan-1-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-13(12-22)9-14-10-18-19-16(7-8-21(18)11-14)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3 |
Clave InChI |
SGCIIKPMNZUKMT-UHFFFAOYSA-N |
SMILES |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO |
SMILES canónico |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO |
Sinónimos |
β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)

